

Lirafugratinib's Selectivity Profile: A Comparative Analysis Against FGFR Family Members

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Compound of Interest		
Compound Name:	Lirafugratinib Hydrochloride	
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This guide provides a detailed comparison of the selectivity profile of lirafugratinib (RLY-4008), a potent and irreversible inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2), against other members of the FGFR family. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of lirafugratinib's performance relative to other FGFR inhibitors.

Lirafugratinib is a clinical-stage precision therapy being investigated for the treatment of patients with FGFR2-altered solid tumors.[1] Its mechanism of action is based on high selectivity for FGFR2, which is a key differentiator from pan-FGFR inhibitors that target multiple FGFR isoforms and are often associated with off-target toxicities.[2]

Quantitative Selectivity Profile

The inhibitory activity of lirafugratinib against the four members of the FGFR family was determined using in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity, are summarized in the table below. For comparison, the IC50 values of other pan-FGFR inhibitors are also included.



Inhibitor	Mechanism of Action	FGFR1 IC50 (nM)	FGFR2 IC50 (nM)	FGFR3 IC50 (nM)	FGFR4 IC50 (nM)
Lirafugratinib	Irreversible, FGFR2 selective	864.3	3.1	274.1	17,633
Infigratinib	Reversible, Pan-FGFRi	1.1	1	2	61
Pemigatinib	Reversible, Pan-FGFRi	0.39	0.46	1.2	30
Futibatinib	Irreversible, Pan-FGFRi	1.8	1.4	1.6	3.7

Data sourced from a presentation by Relay Therapeutics.

As the data indicates, lirafugratinib demonstrates a pronounced selectivity for FGFR2, with significantly higher IC50 values for FGFR1, FGFR3, and especially FGFR4. This high degree of selectivity is designed to minimize off-target effects commonly associated with pan-FGFR inhibitors, such as hyperphosphatemia (linked to FGFR1 inhibition) and diarrhea (linked to FGFR4 inhibition).[2]

Experimental Protocols

Biochemical Kinase Inhibition Assay

The IC50 values were determined using a biochemical kinase assay designed to measure the inhibitory activity of the compounds against purified FGFR enzymes. A representative protocol for such an assay is outlined below:

- Enzyme and Substrate Preparation: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are expressed and purified. A synthetic peptide substrate, such as poly(Glu, Tyr) 4:1, is used as the substrate for the kinase reaction.
- Compound Dilution: Lirafugratinib and other comparator compounds are serially diluted in dimethyl sulfoxide (DMSO) to generate a range of concentrations.

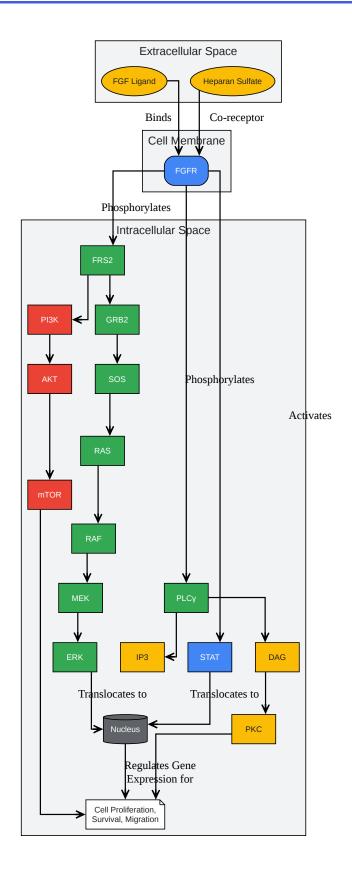


- Kinase Reaction: The kinase reaction is initiated by mixing the FGFR enzyme, the peptide substrate, and the test compound in a reaction buffer containing ATP and MgCl2. The reaction is typically carried out at room temperature for a specified period (e.g., 60 minutes).
- Detection: The extent of substrate phosphorylation is quantified using a suitable detection method. A common method is the LanthaScreen™ Eu Kinase Binding Assay, which measures the binding of a fluorescently labeled tracer to the kinase.[3] The displacement of this tracer by the inhibitor is detected by a decrease in Förster Resonance Energy Transfer (FRET).
- Data Analysis: The raw data is converted to percent inhibition values relative to a nocompound control. The IC50 values are then calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate several downstream signaling pathways crucial for cell proliferation, survival, differentiation, and migration.[4][5] Dysregulation of FGFR signaling is implicated in various cancers. The major downstream signaling cascades activated by FGFRs include the RAS-MAPK, PI3K-AKT, PLCy, and STAT pathways.[6][7]





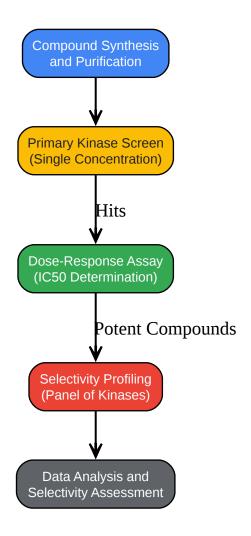
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Caption: Overview of the FGFR signaling pathway.



Experimental Workflow

The process of evaluating the selectivity of a kinase inhibitor like lirafugratinib involves a structured workflow, from initial compound screening to detailed characterization of its inhibitory profile.



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Caption: Workflow for kinase inhibitor selectivity profiling.

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